molecular formula C15H15BrN2O3S B4969358 2-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid

2-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid

Cat. No. B4969358
M. Wt: 383.3 g/mol
InChI Key: KWGFHDLSIVONRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid, also known as BB-Cl-amidine, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been found to have potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

2-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acide acts as an inhibitor of PAD by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of arginine to citrulline, which is a crucial step in the development of various diseases. The inhibition of PAD by 2-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acide has been found to reduce inflammation and improve the symptoms associated with various diseases.
Biochemical and Physiological Effects:
2-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acide has been found to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of PAD. It has also been found to have potential as an anti-cancer agent by inducing apoptosis in cancer cells. 2-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acide has also been found to improve the symptoms associated with various diseases such as rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acide is its specificity towards PAD. It has been found to be a potent and selective inhibitor of PAD, which makes it an ideal tool for studying the role of PAD in various diseases. However, one of the limitations of 2-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acide is its poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 2-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acide. One of the major areas of research is the development of more potent and selective inhibitors of PAD. This can be achieved by modifying the structure of 2-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acide or by developing new compounds that target PAD. Another area of research is the development of new applications for 2-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acide. This can be achieved by studying its effects on other enzymes or by exploring its potential as a drug candidate for various diseases.
Conclusion:
In conclusion, 2-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acide is a chemical compound that has been widely used in scientific research due to its unique properties. It has been found to have potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acide have been discussed in this paper. Further research on 2-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acide is necessary to fully understand its potential applications and to develop new compounds that target PAD.

Synthesis Methods

The synthesis of 2-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acide involves the reaction of 6-bromo-1,3-benzothiazol-2-amine with cyclohexanecarboxylic acid and carbonyl diimidazole. The reaction takes place in the presence of a suitable solvent and a catalyst. The final product is obtained by purification and isolation methods such as recrystallization or column chromatography. The purity of the final product is confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of 2-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acide is in the field of medicinal chemistry. It has been found to have potential as an inhibitor of protein arginine deiminase (PAD), which is an enzyme that plays a crucial role in the development of various diseases such as rheumatoid arthritis, multiple sclerosis, and cancer. 2-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acide has also been found to have potential as an anti-inflammatory agent.

properties

IUPAC Name

2-[(6-bromo-1,3-benzothiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3S/c16-8-5-6-11-12(7-8)22-15(17-11)18-13(19)9-3-1-2-4-10(9)14(20)21/h5-7,9-10H,1-4H2,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGFHDLSIVONRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-Bromo-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid

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